3-Hydrazinyl-1,2,4,5-tetrazine
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Overview
Description
3-Hydrazinyl-1,2,4,5-tetrazine is a heterocyclic compound characterized by a tetrazine ring with a hydrazinyl group attached at the third position. This compound is notable for its high nitrogen content and unique electronic properties, making it a subject of interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydrazinyl-1,2,4,5-tetrazine typically involves the cyclization of nitriles with hydrazine. One common method is the Pinner reaction, where nitriles react with hydrazine under acidic conditions to form the tetrazine ring . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as isoamyl nitrite or hydrogen peroxide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow chemistry and advanced catalytic systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Hydrazinyl-1,2,4,5-tetrazine undergoes various chemical reactions, including:
Substitution: Aromatic nucleophilic substitution reactions are common, where nucleophiles replace hydrogen atoms in the tetrazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include isoamyl nitrite, hydrogen peroxide, FeCl3, and hydrazine. Reaction conditions often involve solvents like dichloromethane and temperatures ranging from room temperature to moderate heating .
Major Products
The major products formed from these reactions include various substituted tetrazines, pyridazines, and other heterocyclic compounds .
Scientific Research Applications
3-Hydrazinyl-1,2,4,5-tetrazine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Hydrazinyl-1,2,4,5-tetrazine involves its ability to participate in inverse electron demand Diels-Alder reactions. This allows it to form stable adducts with various dienophiles, making it useful in bioorthogonal chemistry and material science . The compound’s high electrophilicity and tendency for ring opening also contribute to its reactivity .
Comparison with Similar Compounds
Similar Compounds
3,6-Dihydrazinyl-1,2,4,5-tetrazine: Similar in structure but with an additional hydrazinyl group at the sixth position.
3-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-hydrazinyl-1,2,4,5-tetrazine: Contains a pyrazolyl group, offering different electronic properties.
Uniqueness
3-Hydrazinyl-1,2,4,5-tetrazine is unique due to its specific substitution pattern, which imparts distinct electronic properties and reactivity. Its ability to undergo a wide range of chemical reactions and form stable complexes makes it particularly valuable in scientific research .
Properties
IUPAC Name |
1,2,4,5-tetrazin-3-ylhydrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4N6/c3-6-2-7-4-1-5-8-2/h1H,3H2,(H,6,7,8) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBKQXEVBYYASGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN=C(N=N1)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4N6 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.09 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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